4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Catalog No.
S740540
CAS No.
826995-55-5
M.F
C10H5F3O2S
M. Wt
246.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic ...

CAS Number

826995-55-5

Product Name

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Molecular Formula

C10H5F3O2S

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15)

InChI Key

BVVNCWBGCFGVAU-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F

Organic Synthesis:

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a valuable building block in organic synthesis due to the presence of the versatile carboxylic acid and trifluoromethyl functionalities. The carboxylic acid group allows for further functionalization through various chemical reactions such as esterification, amidation, and decarboxylation. Additionally, the electron-withdrawing trifluoromethyl group can influence the reactivity of the molecule and introduce unique properties to the final product [].

Medicinal Chemistry:

The combination of the carboxylic acid and trifluoromethyl moieties in 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid makes it a potential candidate for the development of novel pharmaceuticals. The carboxylic acid group can participate in hydrogen bonding interactions with biological targets, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved drug efficacy [, ].

Material Science:

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid holds promise in the development of functional materials due to its rigid and aromatic structure. The presence of the carboxylic acid group can facilitate the formation of self-assembled structures through hydrogen bonding or coordination with metal ions, while the trifluoromethyl group can influence the electronic and optical properties of the material [].

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a chemical compound characterized by its unique trifluoromethyl group attached to a benzo[b]thiophene structure. This compound has the molecular formula C10H5F3O2S and a molecular weight of approximately 246.21 g/mol. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, including increased lipophilicity and potential biological activity. Its structure includes a benzo[b]thiophene ring, which is known for its role in various organic compounds, particularly in pharmaceuticals and agrochemicals .

Currently, there is no documented information on the specific mechanism of action of 4-TFBTCA in any biological system.

  • Wearing appropriate personal protective equipment (gloves, goggles, lab coat).
  • Working in a well-ventilated fume hood.
  • Handling the compound in minimal quantities.
  • Properly disposing of waste according to local regulations.
Typical of carboxylic acids and aromatic compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for substitution reactions at other positions on the ring .

The biological activity of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has been explored in various studies, particularly regarding its potential as an anti-inflammatory and anticancer agent. The trifluoromethyl group enhances its interaction with biological targets, possibly leading to improved efficacy in therapeutic applications. Research indicates that compounds with similar structures may exhibit significant biological activities due to their ability to interact with enzymes and receptors in the body .

Several synthesis methods have been developed for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid:

  • Starting from Benzo[b]thiophene: This method involves introducing the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide.
  • Carboxylation Reactions: Utilizing carbon dioxide under high pressure conditions to introduce the carboxylic acid functional group on the aromatic ring.
  • Functional Group Transformations: Starting from related compounds, various functional group transformations can yield the desired product through selective reactions .

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: As a key intermediate in drug synthesis, particularly for anti-inflammatory and anticancer drugs.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and dyes .

Interaction studies involving 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid have focused on its binding affinity to various biological targets. Research has shown that this compound can interact with specific enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression. These interactions are critical for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acidContains a similar thiophene structureDifferent position of the trifluoromethyl group
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acidSimilar core structureVariance in substitution pattern
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acidAmino group additionEnhanced solubility and potential biological activity

The uniqueness of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern and the presence of the trifluoromethyl group, which significantly affects its chemical reactivity and biological activity compared to these similar compounds .

Molecular Characterization

The compound’s molecular formula is C₁₀H₅F₃O₂S, with the following identifiers:

  • IUPAC Name: 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
  • SMILES: OC(=O)C1=CC2=C(S1)C=CC=C2C(F)(F)F
  • InChI Key: BVVNCWBGCFGVAU-UHFFFAOYSA-N

The bicyclic benzothiophene system consists of a benzene ring fused to a thiophene ring. The -CF₃ group at position 4 introduces strong electron-withdrawing effects, while the -COOH group at position 2 enables hydrogen bonding and salt formation.

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Limited data exist, but analogous benzo[b]thiophene derivatives exhibit planar fused-ring systems with bond lengths of ~1.36 Å for C-S and ~1.41 Å for C-C in the thiophene moiety.
  • ¹H NMR (DMSO-d₆): Peaks at δ 8.25 (s, 1H, aromatic), 7.98–7.52 (m, 3H, aromatic), and 12.8 (broad, 1H, -COOH) .

XLogP3

3.7

Wikipedia

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Dates

Modify: 2023-08-15

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